molecular formula C₂₀H₂₃N₃ B1146994 trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile CAS No. 147292-25-9

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

Cat. No.: B1146994
CAS No.: 147292-25-9
M. Wt: 305.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile: is a complex organic compound with a unique structure that includes a piperidine ring, a phenylamino group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylamino Group: This step often involves a substitution reaction where an amino group is introduced to the piperidine ring.

    Addition of the Phenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the Carbonitrile Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylamino group.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    trans-3-Methyl-4-octanolide: A compound with a similar structural motif but different functional groups.

    trans-3-Methyl-4-decanolide: Another structurally related compound with variations in the alkyl chain length.

Uniqueness

What sets trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile apart from similar compounds is its combination of a piperidine ring with phenylamino and phenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTZMJZNRNLKPD-PXNSSMCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.